4-(Pentyloxy)biphenyl
Overview
Description
4-(Pentyloxy)biphenyl is an organic compound with the chemical formula C17H20O. It consists of a biphenyl core with a pentyloxy group attached to one of the phenyl rings.
Scientific Research Applications
4-(Pentyloxy)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of liquid crystals for display technologies and as a component in organic light-emitting diodes (OLEDs)
Safety and Hazards
Safety data sheets advise that 4-(Pentyloxy)biphenyl should be used only for research and development, not for medicinal or household use . In case of exposure, it is recommended to move to fresh air, rinse with water, and consult a doctor immediately . Personal protective equipment should be worn when handling this chemical .
Future Directions
The future directions for 4-(Pentyloxy)biphenyl could involve further exploration of its synthesis process, particularly the protodeboronation of pinacol boronic esters . Additionally, its properties as a member of the oxycyanobiphenyl family and its behavior in a liquid crystalline phase could be areas of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Pentyloxy)biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)biphenyl undergoes various chemical reactions, including:
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)biphenyl depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various coupling and substitution reactions. In biological systems, it may interact with proteins or nucleic acids through hydrophobic interactions and π-π stacking, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-(Pentyloxy)-4’-cyanobiphenyl: Similar in structure but with a cyano group, used in liquid crystal displays.
4-(Hexyloxy)biphenyl: Similar but with a hexyloxy group, also used in liquid crystal applications.
Uniqueness
4-(Pentyloxy)biphenyl is unique due to its specific pentyloxy substitution, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
1-pentoxy-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYKGBJTAOKAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427341 | |
Record name | 4-(Pentyloxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60003-66-9 | |
Record name | 4-(Pentyloxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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